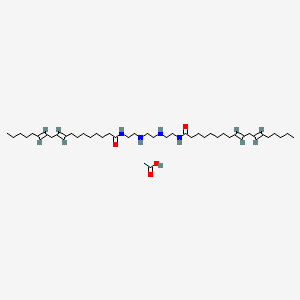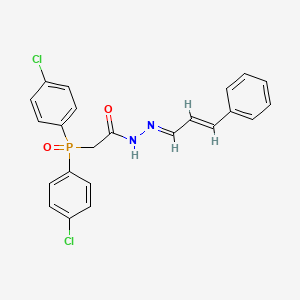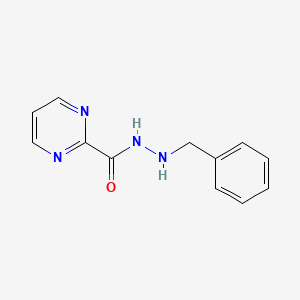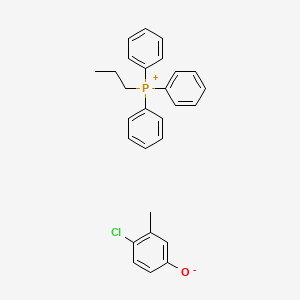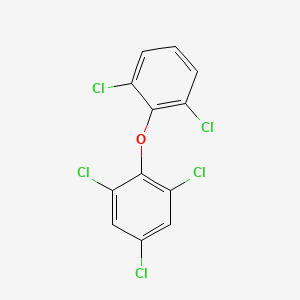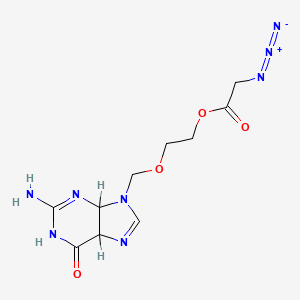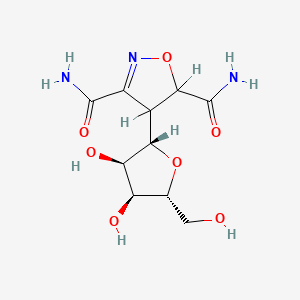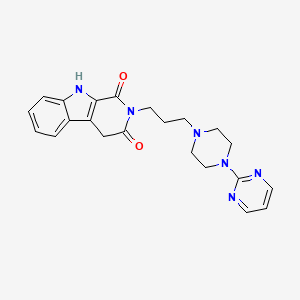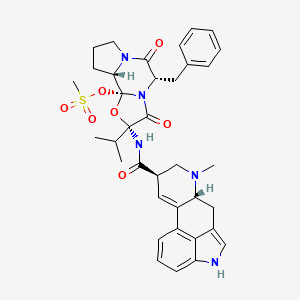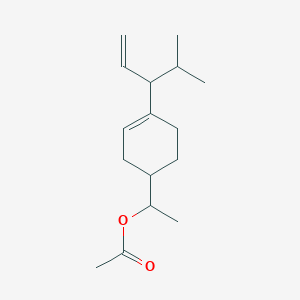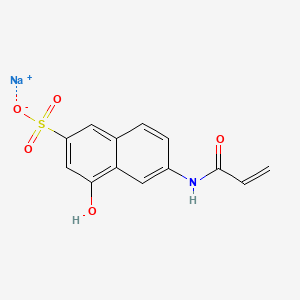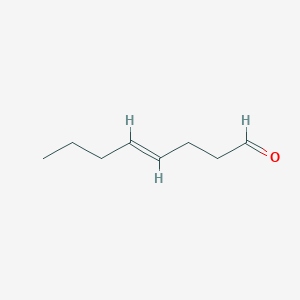![molecular formula C10H16Br2Cl2O4 B12691156 2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] CAS No. 84852-50-6](/img/structure/B12691156.png)
2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] is a complex organic compound with the molecular formula C10H16Br2Cl2O4 and a molecular weight of 430.94 g/mol. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
The synthesis of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] typically involves the bromination of butene derivatives followed by chlorination and hydroxylation steps. One common method involves the reaction of 1,3-butadiene with bromine in a solvent like carbon tetrachloride at low temperatures to form 2,3-dibromobutene . This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product .
化学反应分析
2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving halogenated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .
相似化合物的比较
Similar compounds to 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] include:
2,3-Dibromo-2-butene-1,4-diol: This compound shares the dibromo and butene structure but lacks the chloropropanol groups.
1,4-Dibromo-2-butene: This compound is similar in structure but does not contain the hydroxyl and chloropropanol groups.
2,3-Dibromo-2-butene-1,4-diol: Another similar compound used in organic synthesis and as a corrosion inhibitor.
These compounds differ in their functional groups, which influence their reactivity and applications. The presence of both bromine and chlorine atoms in 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] makes it unique and versatile for various chemical transformations and applications.
属性
CAS 编号 |
84852-50-6 |
|---|---|
分子式 |
C10H16Br2Cl2O4 |
分子量 |
430.94 g/mol |
IUPAC 名称 |
3-chloro-2-[(E)-2,3-dibromo-4-(1-chloro-3-hydroxypropan-2-yl)oxybut-2-enoxy]propan-1-ol |
InChI |
InChI=1S/C10H16Br2Cl2O4/c11-9(5-17-7(1-13)3-15)10(12)6-18-8(2-14)4-16/h7-8,15-16H,1-6H2/b10-9+ |
InChI 键 |
LLZFJDOCPOIVBL-MDZDMXLPSA-N |
手性 SMILES |
C(C(CCl)OC/C(=C(/COC(CO)CCl)\Br)/Br)O |
规范 SMILES |
C(C(CCl)OCC(=C(COC(CO)CCl)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


